molecular formula C13H11ClN4O B2567399 2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-amine CAS No. 380584-27-0

2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Cat. No.: B2567399
CAS No.: 380584-27-0
M. Wt: 274.71
InChI Key: OXCYKAHSAZUSBK-UHFFFAOYSA-N
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Description

2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-amine is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-amine typically involves the reaction of 3-chloro-4-methoxyaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to yield the benzotriazole derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxyphenethylamine hydrochloride
  • 1-(3-chloro-4-methoxyphenyl)ethanone
  • 4-methoxyphenylboronic acid

Uniqueness

2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-amine stands out due to its benzotriazole core, which imparts unique chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)benzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-19-13-5-3-9(7-10(13)14)18-16-11-4-2-8(15)6-12(11)17-18/h2-7H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCYKAHSAZUSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325843
Record name 2-(3-chloro-4-methoxyphenyl)benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644330
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380584-27-0
Record name 2-(3-chloro-4-methoxyphenyl)benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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